4-amino-5-(4-chlorophenyl)-1,2,4-triazole-3-thiol
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Overview
Description
4-amino-5-(4-chlorophenyl)-1,2,4-triazole-3-thiol is a heterocyclic compound that has garnered significant interest in the fields of chemistry and pharmacology This compound is characterized by its triazole ring, which is a five-membered ring containing three nitrogen atoms
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-amino-5-(4-chlorophenyl)-1,2,4-triazole-3-thiol typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of 4-chlorobenzoyl hydrazine with carbon disulfide and potassium hydroxide, followed by cyclization with hydrazine hydrate. The reaction is usually carried out in an ethanol solvent under reflux conditions .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. Additionally, the use of green chemistry principles, such as solvent recycling and waste minimization, can make the process more sustainable .
Chemical Reactions Analysis
Types of Reactions
4-amino-5-(4-chlorophenyl)-1,2,4-triazole-3-thiol undergoes various chemical reactions, including:
Oxidation: The thiol group can be oxidized to form disulfides.
Substitution: The amino and thiol groups can participate in nucleophilic substitution reactions.
Cyclization: The compound can undergo further cyclization to form more complex heterocycles.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide or iodine in the presence of a base.
Substitution: Alkyl halides or acyl chlorides under basic conditions.
Cyclization: Acidic or basic catalysts depending on the desired product.
Major Products Formed
Disulfides: Formed through oxidation of the thiol group.
Substituted Derivatives: Formed through nucleophilic substitution reactions.
Complex Heterocycles: Formed through cyclization reactions.
Scientific Research Applications
4-amino-5-(4-chlorophenyl)-1,2,4-triazole-3-thiol has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential antimicrobial and antifungal properties.
Medicine: Explored for its potential as an anticancer agent due to its ability to inhibit certain enzymes.
Industry: Used in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of 4-amino-5-(4-chlorophenyl)-1,2,4-triazole-3-thiol involves its interaction with various molecular targets. The compound can inhibit enzymes by binding to their active sites, thereby blocking their activity. This inhibition can disrupt essential biological pathways, leading to the desired therapeutic effects. For example, it has been shown to inhibit DNA gyrase, an enzyme critical for bacterial DNA replication .
Comparison with Similar Compounds
Similar Compounds
- 4-amino-5-phenyl-1,2,4-triazole-3-thiol
- 4-amino-5-(4-methylphenyl)-1,2,4-triazole-3-thiol
- 4-amino-5-(4-bromophenyl)-1,2,4-triazole-3-thiol
Uniqueness
4-amino-5-(4-chlorophenyl)-1,2,4-triazole-3-thiol is unique due to the presence of the 4-chlorophenyl group, which enhances its chemical reactivity and potential biological activity. This compound has shown superior antimicrobial and anticancer properties compared to its analogs, making it a valuable candidate for further research and development .
Properties
IUPAC Name |
4-amino-5-(4-chlorophenyl)-1,2,4-triazole-3-thiol |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H7ClN4S/c9-6-3-1-5(2-4-6)7-11-12-8(14)13(7)10/h1-4H,10H2,(H,12,14) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OBKJAIJYUZQJFR-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C2=NN=C(N2N)S)Cl |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC(=CC=C1C2=NN=C(N2N)S)Cl |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H7ClN4S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
226.69 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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